molecular formula C13H22N2O2S B5143010 2-[2-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol

2-[2-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol

Cat. No.: B5143010
M. Wt: 270.39 g/mol
InChI Key: ZEKCCFFZFWQUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol is a chemical compound that features a piperazine ring substituted with a thiophene group and an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol typically involves the reaction of thiophen-2-ylmethylamine with piperazine, followed by the introduction of the ethoxyethanol chain. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperazine ring can be reduced to form secondary amines.

    Substitution: The ethoxyethanol chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

2-[2-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene group may enhance the compound’s binding affinity and specificity, while the ethoxyethanol chain can influence its solubility and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol: Known for its use in antipsychotic medications.

    2-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy]ethanol: Investigated for its potential antidepressant effects.

Uniqueness

2-[2-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol is unique due to the presence of the thiophene group, which can confer distinct electronic properties and enhance its interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and selectivity.

Properties

IUPAC Name

2-[2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S/c16-8-10-17-9-7-14-3-5-15(6-4-14)12-13-2-1-11-18-13/h1-2,11,16H,3-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKCCFFZFWQUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.